1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE
Description
1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethylcarboxamide group. Its distinct chemical properties make it valuable for a range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-16-14(18)11-7-9-17(10-8-11)21(19,20)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDRISYKBPLUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylpiperidine-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 4-chlorobenzenesulfonyl chloride and N-ethylpiperidine-4-carboxamide.
Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane, at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield the corresponding thiol derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Carboxylic Acids and Amines: Formed from hydrolysis reactions.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A precursor used in the synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE.
N-Ethylpiperidine-4-Carboxamide: Another precursor involved in the synthesis.
Sulfonamides: Compounds with similar sulfonyl functional groups but different substituents.
Uniqueness: 1-(4-CHLOROBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
